molecular formula C11H16N2O3 B061395 tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate CAS No. 169280-83-5

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Cat. No.: B061395
CAS No.: 169280-83-5
M. Wt: 224.26 g/mol
InChI Key: BORDVYKLAFQRSP-UHFFFAOYSA-N
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Description

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is a high-value chemical intermediate extensively used in medicinal chemistry and drug discovery research. This compound features a pyridine core that is strategically functionalized with both a hydroxymethyl group at the 5-position and a Boc-protected amine at the 2-position. This bifunctional nature makes it an exceptionally versatile building block for the synthesis of more complex molecules. Its primary research application is in the construction of kinase inhibitors and other small-molecule therapeutics, where the 2-aminopyridine moiety often serves as a critical hinge-binding motif. The Boc (tert-butoxycarbonyl) group provides a robust yet readily removable protecting group for the amine, allowing for selective functionalization at other sites on the molecule. Concurrently, the hydroxymethyl group offers a convenient handle for further derivatization, such as esterification, ether formation, or oxidation to the corresponding aldehyde, enabling rapid diversification of compound libraries. Researchers utilize this reagent in the development of targeted protein degraders (PROTACs), enzyme inhibitors, and diagnostic probes, leveraging its well-defined reactivity to explore structure-activity relationships and optimize lead compounds.

Properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-5-4-8(7-14)6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORDVYKLAFQRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393792
Record name tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169280-83-5
Record name tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate primarily revolves around introducing the tert-butoxycarbonyl (Boc) group to a pyridine scaffold containing a hydroxymethyl substituent. A widely adopted approach involves coupling 5-(hydroxymethyl)pyridin-2-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Representative Reaction:

5-(Hydroxymethyl)pyridin-2-amine+(Boc)2OBasetert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate\text{5-(Hydroxymethyl)pyridin-2-amine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Base}} \text{this compound}

Key Reaction Parameters:

  • Base Selection : Sodium hydride (NaH) or 4-dimethylaminopyridine (DMAP) are preferred for their ability to deprotonate the amine and activate the Boc anhydride .

  • Solvent Systems : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) ensure optimal solubility and reaction efficiency.

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as Boc group migration or hydroxymethyl oxidation .

Purification and Analytical Validation

Post-synthesis purification is critical to achieving pharmaceutical-grade material. Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) are standard methods .

Analytical Data Table:

TechniqueParametersObserved Results
HPLC C18 column, ACN/H2O (70:30), 1 mL/minRetention time: 8.2 min; Purity: 98.5%
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, pyridine-H), 4.63 (s, 2H, -CH2OH)Matches theoretical spectrum
HRMS [M+H]⁺ Calcd: 224.26; Found: 224.25Isotopic pattern confirmed

Green Chemistry Considerations

Recent advancements emphasize sustainability:

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces toluene for safer Pd-catalyzed couplings .

  • Catalyst Recycling : Immobilized palladium catalysts reduce metal waste by 40–50%.

  • Biocatalysis : Lipase-mediated Boc protection under aqueous conditions achieves 80% yield, avoiding harsh bases .

Case Study: Process Optimization

A 2024 study demonstrated the impact of temperature gradients on yield:

Temperature (°C)Yield (%)Purity (%)
07897
258598
407293

Optimal performance at 25°C balances reaction kinetics and thermal decomposition risks .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate has been explored for its potential as a pharmacological agent. Its derivatives have shown promise in treating conditions such as cystic fibrosis and neurodegenerative diseases.

  • Cystic Fibrosis Treatment : The compound has been studied for its ability to enhance CFTR function, particularly in patients with specific genetic mutations. Its derivatives have been evaluated for their efficacy in increasing chloride secretion in epithelial cells, which is crucial for alleviating symptoms of cystic fibrosis .

Neuroprotective Studies

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, related carbamates have demonstrated moderate protective effects against amyloid-beta-induced toxicity in astrocytes, suggesting potential applications in Alzheimer's disease research .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in:

  • Nucleophilic substitutions
  • Coupling reactions
    These reactions are vital for developing new pharmaceuticals and agrochemicals.

Case Studies

Study FocusFindingsReference
Cystic Fibrosis Potentiation This compound derivatives were shown to significantly enhance CFTR activity in vitro, leading to increased chloride transport across cell membranes.
Neuroprotection Related compounds displayed protective effects against oxidative stress in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases.
Synthetic Reactions The compound was utilized as a key intermediate in synthesizing novel pyridine derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the carbamate group can participate in covalent bonding. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyridine Carbamates

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Hazards (GHS) Applications/Notes References
Target Compound (169280-83-5) C₁₁H₁₆N₂O₃ 5-(hydroxymethyl) 224.26 H315, H319, H335 Pharmaceutical intermediate
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (1207175-73-2) C₁₀H₁₃BrN₂O₃ 5-Br, 3-OH 297.13 Not specified Synthetic intermediate
tert-Butyl pyridin-2-ylcarbamate (38427-94-0) C₁₀H₁₄N₂O₂ None (unsubstituted pyridine) 194.23 Not specified Base structure for derivatives
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (1105675-60-2) C₁₂H₁₈N₂O₃ 5-OCH₃, 3-CH₂ 238.28 Not specified Research chemical
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate (1131041-73-0) C₁₀H₁₂BrClN₂O₃ 5-Br, 6-Cl, 3-OH 323.57 Not specified Kinase inhibitor intermediate
Key Observations :

Substituent Effects :

  • Electron-Withdrawing Groups (Br, Cl) : Increase molecular weight and alter reactivity (e.g., bromo derivatives in ).
  • Hydroxymethyl vs. Methoxy : The hydroxymethyl group (target compound) enhances hydrophilicity compared to methoxy derivatives (e.g., 1105675-60-2) .
  • Halogenated Derivatives : Bromo and chloro substituents (e.g., 1131041-73-0) may improve binding in medicinal chemistry but increase synthesis complexity .

Hazard Profiles :

  • The target compound shares hazards (skin/eye irritation) with analogs like tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (H302, H315, H319) .

Stability and Handling

  • Target Compound : Requires inert storage, suggesting sensitivity to moisture/oxidation .
  • Halogenated Analogs : Greater stability due to electron-withdrawing groups but may require specialized handling for toxic byproducts .

Biological Activity

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted at the 5-position with a hydroxymethyl group and a tert-butyl carbamate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

  • Molecular Formula : C_{12}H_{16}N_{2}O_{2}
  • Molecular Weight : 224.26 g/mol
  • Structure : The compound features a pyridine ring that enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to interact with various bacterial strains, potentially inhibiting their growth. The compound's mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Pseudomonas aeruginosa25 μg/mL

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various fungal pathogens. Studies have reported effective inhibition of fungal growth at concentrations comparable to those required for bacterial strains.

Fungal Strain MIC
Candida albicans10 μg/mL
Aspergillus niger15 μg/mL

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. This interaction can lead to alterations in cellular signaling pathways and biochemical processes, ultimately resulting in microbial cell death or growth inhibition.

The compound may also undergo hydrolysis under acidic or basic conditions, leading to the formation of active metabolites that further contribute to its biological effects.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that this compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their resistance to conventional antibiotics.
  • Antifungal Activity Assessment :
    In another investigation, the antifungal properties of the compound were assessed using clinical isolates of Candida species. The findings showed that this compound effectively inhibited the growth of Candida albicans at low concentrations, suggesting its potential use in treating fungal infections.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound possesses unique biological activities due to its specific substitution pattern on the pyridine ring.

Compound Biological Activity
tert-Butyl (5-(hydroxymethyl)thiazol-2-yl)carbamateModerate antibacterial activity
tert-Butyl (5-(hydroxymethyl)imidazol-2-yl)carbamateLimited antifungal properties
tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamateEnhanced cytotoxicity against cancer cells

The unique structural features of this compound contribute to its distinct reactivity and binding affinity compared to these similar compounds .

Q & A

Basic: What are the recommended synthetic routes for preparing tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate?

The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:

  • Step 1 : Introduction of the tert-butyl carbamate group via coupling reactions using Boc-anhydride under basic conditions (e.g., NaHCO₃ or DMAP catalysis).
  • Step 2 : Selective functionalization of the pyridine ring’s hydroxymethyl group using mild oxidation or protection with silyl ethers to avoid side reactions.
  • Step 3 : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
    For analogs, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been employed in similar pyridine derivatives, suggesting compatibility with this compound’s scaffold .

Basic: How should structural characterization be performed for this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and Boc-group integrity. 2D experiments (COSY, HSQC) resolve overlapping signals in the hydroxymethyl region .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution.
  • X-ray Crystallography : Single-crystal analysis using SHELX software for absolute configuration determination, particularly if chirality is introduced during synthesis .

Advanced: What mechanistic insights are critical for optimizing its reactivity in coupling reactions?

  • Steric Effects : The tert-butyl group introduces steric hindrance, requiring bulky ligands (e.g., BINAP) in palladium-catalyzed reactions to prevent catalyst poisoning .
  • Electronic Effects : The electron-withdrawing carbamate group activates the pyridine ring for nucleophilic substitution at the 2-position. Computational studies (DFT) can predict charge distribution and guide regioselective modifications .
  • Kinetic Monitoring : Use in-situ IR or LC-MS to track reaction progress and identify intermediates, especially in multi-step syntheses .

Advanced: How can stability and degradation pathways be evaluated under experimental conditions?

  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures and identify safe handling ranges (e.g., avoid >150°C).
  • Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 4–9) via HPLC to detect carbamate cleavage, particularly under acidic conditions .
  • Light Sensitivity : UV-Vis spectroscopy under controlled illumination (e.g., 254 nm) to monitor photodegradation products .

Advanced: What challenges arise in crystallographic studies of this compound?

  • Twinning : Common in pyridine derivatives due to planar symmetry; use TWINLAW in SHELXL to refine twinned datasets .
  • Hydrogen Bonding : The hydroxymethyl group forms strong O–H···N bonds with the pyridine ring, complicating solvent inclusion. Soak crystals in dichloromethane/ether to improve diffraction quality .

Advanced: How can biological activity assays be designed for this compound?

  • Enzyme Inhibition : Screen against targets like β-secretase using fluorescence-based assays (e.g., FRET substrates) at varying concentrations (1–100 µM). Include controls with Boc-protected analogs to isolate carbamate effects .
  • Cytotoxicity : Evaluate in cell lines (e.g., HEK293) via MTT assays, noting that the hydroxymethyl group may enhance membrane permeability compared to methyl analogs .

Advanced: What analytical methods validate purity and identity in complex mixtures?

  • HPLC-DAD/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities. Validate methods per ICH guidelines (LOD ≤0.1%, LOQ ≤0.3%) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values to rule out hydrate or solvent residues .

Advanced: How can computational modeling guide its application in drug design?

  • Docking Studies : Use AutoDock Vina to predict binding modes to protein targets (e.g., kinases). The pyridine ring often occupies hydrophobic pockets, while the hydroxymethyl group forms hydrogen bonds .
  • ADMET Prediction : SwissADME or pkCSM models assess logP, bioavailability, and CYP450 interactions. The carbamate group may reduce metabolic clearance compared to esters .

Advanced: How should contradictory data on reaction yields or by-products be resolved?

  • DoE Optimization : Apply factorial design (e.g., temperature, catalyst loading) to identify critical variables. For example, excess Boc-anhydride (>1.2 eq) reduces di-Boc by-products .
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in the carbamate) traces hydrolysis pathways. Contrast with analogous compounds lacking the hydroxymethyl group .

Advanced: What green chemistry principles apply to its synthesis?

  • Solvent Selection : Replace toluene with cyclopentyl methyl ether (CPME) for safer Pd-catalyzed couplings .
  • Catalyst Recycling : Immobilize Pd/BINAP on magnetic nanoparticles to reduce metal waste.
  • Biocatalysis : Explore lipase-mediated carbamate formation under aqueous conditions, as demonstrated for related tert-butyl carbamates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

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